molecular formula C9H8F2O2 B2461700 2-(3,4-Difluorophenyl)propanoic acid CAS No. 444170-17-6

2-(3,4-Difluorophenyl)propanoic acid

Cat. No.: B2461700
CAS No.: 444170-17-6
M. Wt: 186.158
InChI Key: JVOHBPFLXAVCDU-UHFFFAOYSA-N
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Description

2-(3,4-Difluorophenyl)propanoic acid is an organic compound with the molecular formula C9H8F2O2. It is characterized by the presence of a propanoic acid group attached to a difluorophenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-Difluorophenyl)propanoic acid typically involves the reaction of 3,4-difluorobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-(3,4-Difluorophenyl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(3,4-Difluorophenyl)propanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new pharmaceuticals with improved efficacy and safety profiles.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3,4-Difluorophenyl)propanoic acid involves its interaction with various molecular targets and pathways. It can act as an inhibitor or modulator of specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison: 2-(3,4-Difluorophenyl)propanoic acid is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its reactivity and interactions with biological targets. Compared to its analogs, it may exhibit different chemical and biological properties, making it suitable for specific applications where other compounds may not be as effective .

Biological Activity

2-(3,4-Difluorophenyl)propanoic acid is a fluorinated organic compound that has garnered attention for its notable biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C9H8F2O2
  • Molecular Weight : Approximately 188.16 g/mol
  • Structural Characteristics : The presence of two fluorine atoms at the 3 and 4 positions on the phenyl ring enhances its lipophilicity and binding affinity to biological targets, which may influence its pharmacological properties.

Research indicates that this compound exhibits significant biological activity primarily through:

  • Anti-inflammatory Effects : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.
  • Interaction with Receptors : It may modulate receptor activity, influencing various signal transduction pathways that are crucial for cellular responses.

Biological Activity Overview

The following table summarizes the biological activities reported for this compound:

Activity Mechanism/Effect References
Anti-inflammatoryInhibition of inflammatory enzymes
Neurotransmitter modulationPotential agonist/antagonist effects on neurotransmitter receptors
Anticancer potentialTargeting cancer cell signaling pathways

Anti-inflammatory Activity

A study demonstrated that this compound effectively reduced inflammation markers in vitro. The compound inhibited cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory response. This inhibition was significant compared to non-fluorinated analogs, suggesting enhanced efficacy due to fluorination.

Neurotransmitter Interaction

In neurological studies, the compound was evaluated for its effects on neurotransmitter systems. It was found to interact with glutamate receptors, potentially modulating excitatory signaling pathways. This interaction could have implications for treating neurodegenerative diseases where glutamate dysregulation is a factor.

Anticancer Properties

Research has indicated that this compound may possess anticancer properties by disrupting cancer cell proliferation. In vitro tests showed that it could induce apoptosis in various cancer cell lines, demonstrating IC50 values ranging from 5 to 15 µM across different studies. These findings highlight its potential as a lead compound in cancer therapeutics .

Properties

IUPAC Name

2-(3,4-difluorophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O2/c1-5(9(12)13)6-2-3-7(10)8(11)4-6/h2-5H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVOHBPFLXAVCDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

444170-17-6
Record name 2-(3,4-difluorophenyl)propanoic acid
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